molecular formula C7H8BrN3 B6278709 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile CAS No. 2303704-44-9

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B6278709
CAS No.: 2303704-44-9
M. Wt: 214.1
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Description

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a bromo group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile typically involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution on the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding oxime or nitrile oxide.

Scientific Research Applications

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of pyrazole derivatives with various biomolecules.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and methyl groups on the pyrazole ring influence its binding affinity and specificity. The compound may act by inhibiting or activating certain pathways, depending on its structural modifications.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1,5-dimethyl-1H-pyrazole: Lacks the acetonitrile group but shares the pyrazole core structure.

    2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile: Similar structure with a chloro group instead of a bromo group.

    2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile: Similar structure with one less methyl group.

Uniqueness

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile is unique due to the presence of both bromo and acetonitrile groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and a broad range of applications in various fields.

Properties

CAS No.

2303704-44-9

Molecular Formula

C7H8BrN3

Molecular Weight

214.1

Purity

95

Origin of Product

United States

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